
6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, also known as FMPD, is an important small molecule that has been studied for its potential applications in various scientific fields. It is a versatile compound that can be used as a starting material for synthesizing other molecules, as well as for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Applications De Recherche Scientifique
Structural and Crystallographic Studies
- Molecular and Crystal Structures : The compound has been studied for its crystal structures and molecular interactions. For example, compounds related to 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione have been linked by hydrogen bonds and pi-pi stacking interactions, forming dimers and chains which are integral in understanding the structural properties of these compounds (Trilleras et al., 2009).
Synthesis and Chemical Properties
- Synthesis and Structural Analysis : Novel derivatives of pyrido[2,3-d]pyrimidine heterocycles, which are structurally similar to this compound, have been synthesized. These compounds' structures were confirmed using various spectroscopic techniques and X-ray diffraction analysis, providing insights into the chemical behavior and potential applications of these compounds (Ashraf et al., 2019).
Biological and Medicinal Applications
- Potential in Medical Imaging : A study on N-methoxymethylated pyrimidine derivatives, which are structurally related to this compound, highlighted their potential use in developing tracer molecules for non-invasive imaging, such as positron emission tomography (PET). This suggests possible applications of similar compounds in medical diagnostics and imaging (Kraljević et al., 2011).
Agricultural Applications
- Herbicidal Activities : Some pyrimidine-2,4(1H,3H)-dione compounds, related to the chemical structure of this compound, have exhibited significant herbicidal activities, suggesting potential agricultural uses in controlling unwanted plant growth (Huazheng, 2013).
Propriétés
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(4-7(9)12)8-5-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWRAPQESXCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)
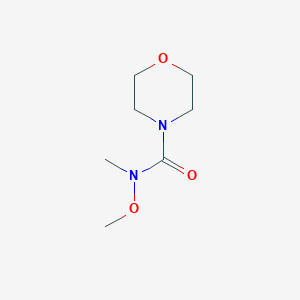
![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)
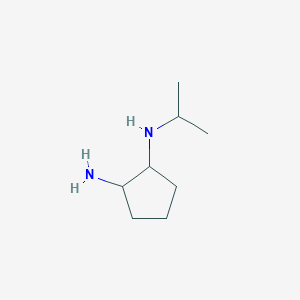
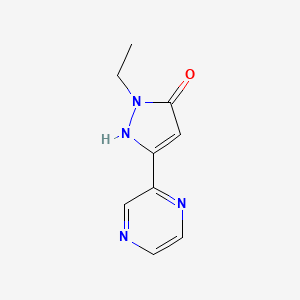


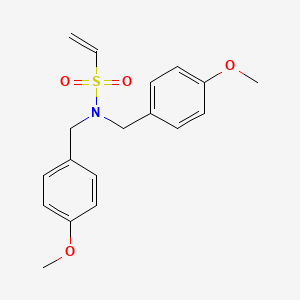
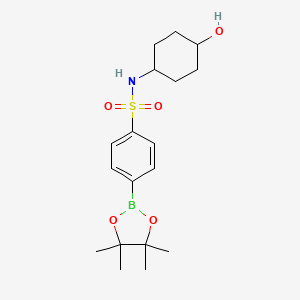
![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)
![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
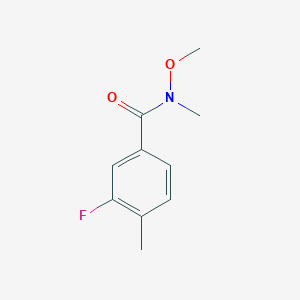

![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)